3-Ethoxy-2-methyl-6-nitropyridine
Overview
Description
3-Ethoxy-2-methyl-6-nitropyridine is a heterocyclic organic compound with the molecular formula C8H10N2O3 It is characterized by the presence of an ethoxy group at the third position, a methyl group at the second position, and a nitro group at the sixth position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-2-methyl-6-nitropyridine typically involves the nitration of 2-methyl-3-ethoxypyridine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The process involves careful control of temperature, reaction time, and the concentration of reagents.
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxy-2-methyl-6-nitropyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed:
Reduction: 3-Ethoxy-2-methyl-6-aminopyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: 3-Ethoxy-2-carboxy-6-nitropyridine.
Scientific Research Applications
3-Ethoxy-2-methyl-6-nitropyridine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-Ethoxy-2-methyl-6-nitropyridine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological activity.
Comparison with Similar Compounds
2-Methyl-3-ethoxypyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Ethoxy-2-methyl-5-nitropyridine: Similar structure but with the nitro group at a different position, leading to different reactivity and properties.
3-Methoxy-2-methyl-6-nitropyridine: Contains a methoxy group instead of an ethoxy group, affecting its solubility and reactivity.
Uniqueness: 3-Ethoxy-2-methyl-6-nitropyridine is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. Its combination of an ethoxy group, a methyl group, and a nitro group on the pyridine ring makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-ethoxy-2-methyl-6-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-3-13-7-4-5-8(10(11)12)9-6(7)2/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDWATZMYGTZDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=C(C=C1)[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70512120 | |
Record name | 3-Ethoxy-2-methyl-6-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70512120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73101-78-7 | |
Record name | 3-Ethoxy-2-methyl-6-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73101-78-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethoxy-2-methyl-6-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70512120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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